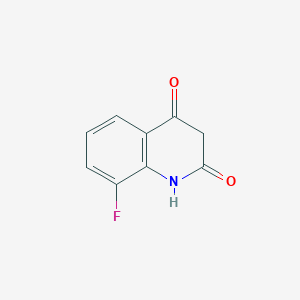

8-Fluoroquinoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-1H-quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKNQJKWUZYINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C(=CC=C2)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471646 | |

| Record name | 8-Fluoroquinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148356-14-3 | |

| Record name | 8-Fluoroquinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 8 Fluoroquinoline 2,4 1h,3h Dione and Its Analogues

Established Synthetic Routes to the 8-Fluoroquinoline-2,4(1H,3H)-dione Core

The fundamental approach to synthesizing the this compound scaffold relies on classical methods of quinoline (B57606) synthesis, adapted to incorporate the specific fluorine substitution. This typically involves a two-stage thought process: the formation of the dione (B5365651) ring and the specific placement of the fluorine atom.

Cyclization Reactions for Dione Ring Formation

The construction of the quinoline-2,4-dione skeleton is often achieved through cyclocondensation reactions. A prevalent method is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline (B41778) with a β-ketoester or a malonic acid derivative. In the context of this compound, the key starting material would be 2-fluoroaniline (B146934), which reacts with a suitable three-carbon component like diethyl malonate.

The reaction proceeds through an initial nucleophilic addition of the aniline to one of the carbonyl groups of the malonic ester, followed by the elimination of ethanol (B145695) to form an intermediate. Subsequent thermal or acid-catalyzed cyclization leads to the formation of the heterocyclic ring. The choice of reaction conditions, such as temperature and catalyst, is crucial for directing the cyclization to yield the desired quinoline-2,4-dione structure.

Another established route is the Pfitzinger reaction, which utilizes isatin (B1672199) or its derivatives as precursors. While less direct for the target molecule, modifications of this reaction could potentially be employed.

Regioselective Introduction of the Fluorine Moiety

The regioselective introduction of the fluorine atom at the C-8 position is a critical step in the synthesis of the target compound. The most straightforward strategy is to start with a pre-fluorinated precursor, namely 2-fluoroaniline. The fluorine atom at the ortho position to the amino group directs the cyclization to form the 8-fluoro-substituted quinoline ring system.

A documented synthesis of a related compound, 8-fluoro-2,3-dimethylquinolin-4-ol, utilizes 2-fluoroaniline and ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid (PPA) at elevated temperatures. orientjchem.org This reaction demonstrates the feasibility of using 2-fluoroaniline as a precursor for the regioselective synthesis of 8-fluoroquinoline (B1294397) derivatives. By analogy, the reaction of 2-fluoroaniline with diethyl malonate under similar conditions is a plausible route to this compound.

Alternative strategies could involve the direct fluorination of a pre-formed quinoline-2,4-dione. However, achieving regioselectivity at the C-8 position can be challenging due to the directing effects of the existing functional groups. Methods for selective fluorination of quinolines include the use of elemental fluorine-iodine mixtures or electrochemical fluorination. semanticscholar.org

Advanced Synthetic Approaches for Functionalized Quinoline/Quinazoline (B50416) Diones

Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for the synthesis of complex molecules. These advanced approaches are applicable to the synthesis of functionalized quinoline and quinazoline diones, including the 8-fluoro derivative.

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov For the synthesis of quinoline-fused quinazolinones, a one-pot protocol involving the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid as a catalyst has been reported. nih.gov

Adapting such a strategy for this compound could involve a three-component reaction between 2-fluoroaniline, an appropriate malonic acid derivative, and a carbonyl source under suitable catalytic conditions. This would allow for the rapid construction of the core structure in a single synthetic operation. For instance, a one-pot synthesis of 2-trifluoromethylquinazolin-4(3H)-ones has been developed using trifluoroacetic acid as the CF3 source, demonstrating the potential for one-pot syntheses of fluorinated heterocycles. organic-chemistry.org

Green Chemistry Principles in Dione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. nih.govrsc.org This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or reusable catalyst systems.

For the synthesis of quinoline derivatives, various green protocols have been developed, including microwave-assisted synthesis and the use of nanocatalysts. nih.gov For example, an iron-catalyzed C-H activation has been utilized for the functionalization of quinoline-N-oxides, with water being the only by-product, highlighting a sustainable approach. rsc.org

In the context of this compound synthesis, employing a recyclable solid acid catalyst instead of corrosive mineral acids for the cyclization step would be a significant green improvement. Furthermore, conducting the reaction in a solvent-free manner or in an aqueous medium would reduce the use of volatile organic compounds.

Design and Synthesis of this compound Derivatives

The this compound scaffold serves as a valuable template for the design and synthesis of a wide range of derivatives with potential biological activities. The presence of the dione functionality and the aromatic ring allows for various chemical modifications.

Functionalization can be achieved at several positions:

N-alkylation/arylation: The nitrogen atoms at positions 1 and 3 can be substituted with various alkyl or aryl groups to modulate the compound's lipophilicity and biological activity. This is typically achieved by reacting the parent dione with alkyl or aryl halides in the presence of a base.

Substitution at C-3: The methylene (B1212753) group at the C-3 position can be functionalized through various reactions, such as alkylation, arylation, or condensation with aldehydes.

Aromatic ring substitution: Further substitution on the benzene (B151609) ring can be achieved, although this might require more complex synthetic strategies, potentially starting from a more substituted fluoroaniline.

The synthesis of various quinoline and quinazolinone derivatives has been extensively reported. For example, a series of novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their antimicrobial activities. nih.gov Similarly, new 8-nitrofluoroquinolone derivatives have been prepared and their antibacterial properties investigated. nih.gov These studies provide a foundation for the design and synthesis of novel derivatives of this compound with tailored properties.

Below is a representative table of potential derivatives that could be synthesized from the this compound core.

| Compound ID | R1 | R3 | Synthetic Method |

| 1 | H | H | Cyclocondensation of 2-fluoroaniline with diethyl malonate |

| 2 | CH₃ | H | N-alkylation of 1 with methyl iodide |

| 3 | H | CH₂Ph | N-alkylation of 1 with benzyl (B1604629) bromide |

| 4 | CH₂CH₃ | CH₂CH₃ | Sequential N-alkylation of 1 with ethyl iodide |

N-Substitution Strategies and their Synthetic Pathways

The nitrogen atoms at positions 1 and 3 of the quinoline-2,4(1H,3H)-dione ring system are primary sites for modification. N-substitution is a common strategy to expand molecular diversity and modulate the physicochemical properties of the resulting compounds. A prevalent synthetic pathway for achieving N-substitution involves N-alkylation reactions.

This is typically accomplished by reacting the parent dione with an appropriate alkylating agent, such as an alkyl halide (e.g., ethyl chloroacetate), in the presence of a base and a suitable solvent. For instance, in the synthesis of related quinazoline-2,4(1H,3H)-dione derivatives, potassium carbonate is often used as the base in a dimethylformamide (DMF) solvent at room temperature. nih.gov This reaction proceeds via the deprotonation of the nitrogen atom by the base, creating a nucleophilic anion that subsequently attacks the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond. This method allows for the introduction of a wide array of substituents at the nitrogen positions, which can then serve as handles for further functionalization. nih.gov

Table 1: General Conditions for N-Substitution

| Component | Role | Example | Reference |

|---|---|---|---|

| Starting Material | Core Scaffold | Quinoline-2,4(1H,3H)-dione | nih.gov |

| Reagent | Alkylating Agent | Ethyl chloroacetate (B1199739) | nih.gov |

| Base | Proton Scavenger | Potassium Carbonate (K₂CO₃) | nih.gov |

| Solvent | Reaction Medium | Dimethylformamide (DMF) | nih.gov |

Incorporation of Diverse Functional Groups (e.g., pyrrolidinyl, piperazinyl, triazolyl)

The introduction of diverse functional groups, particularly heterocyclic moieties like pyrrolidine (B122466), piperazine (B1678402), and triazole, is a key strategy for developing analogues with potentially enhanced biological activities. These groups can be introduced at various positions on the quinoline scaffold.

Piperazinyl and Pyrrolidinyl Groups: The incorporation of cyclic amines such as piperazine and pyrrolidine is a well-established modification in the broader family of fluoroquinolones. researchgate.net These substitutions typically occur on the benzene ring portion of the quinoline system through a nucleophilic aromatic substitution reaction. mdpi.com In the case of this compound, the fluorine atom at the C-8 position can be displaced by a nucleophilic amine. The reactivity of such positions is often enhanced by the presence of electron-withdrawing groups on the ring, which facilitate the addition-elimination mechanism. mdpi.com The reaction generally involves heating the fluoro-substituted quinoline with the desired cyclic amine (e.g., piperazine) in a suitable solvent. nih.gov

Triazolyl Groups: The synthesis of quinoline-2,4-dione derivatives functionalized with 1,2,3-triazole rings has been successfully demonstrated. researchgate.net One common approach is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This strategy involves a multi-step pathway where the quinoline-dione scaffold is first functionalized with either an azide (B81097) or an alkyne group. This functionalized intermediate is then reacted with a corresponding alkyne- or azide-containing partner to form the 1,4-disubstituted 1,2,3-triazole ring. researchgate.net For example, a quinoline-dione bearing a propargyl group at the N-1 position can be reacted with an appropriate azide to yield the desired triazole-linked hybrid molecule. researchgate.net

Table 2: Strategies for Incorporating Functional Groups

| Functional Group | Synthetic Strategy | Key Reaction Type | Relevant Position | Reference |

|---|---|---|---|---|

| Piperazinyl | Reaction with a fluoro-substituted quinoline | Nucleophilic Aromatic Substitution | C-8 | mdpi.com |

| Pyrrolidinyl | Reaction with a fluoro-substituted quinoline | Nucleophilic Aromatic Substitution | C-8 | researchgate.net |

Scaffold Modification and Hybridization with Other Pharmacophores

Beyond simple substitution, more complex synthetic strategies involve modifying the fundamental quinoline-dione scaffold or hybridizing it with other known pharmacophores to create novel chemical entities.

Scaffold Modification: One approach to scaffold modification is the creation of spirocyclic systems, where one atom is common to two rings. For example, multicomponent reactions have been used to synthesize spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives. nih.gov This involves a one-pot reaction between an isatin, an amino-pyrazole, and a 1,3-dicarbonyl compound, demonstrating a significant alteration of the core structure to create more rigid, three-dimensional molecules. nih.gov

Hybridization with Other Pharmacophores: Molecular hybridization involves covalently linking two or more pharmacophoric units to create a single molecule with potentially synergistic or multi-target activities. The synthesis of bis-heterocycles is a prime example. Quinoline-2,4-dione has been used as a platform to create molecules containing multiple heterocyclic systems, such as linking it to a second triazole ring. researchgate.net For instance, a (1-(2,4-Dioxo-1,2,3,4-tetrahydroquinolin-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate (B1210297) can be substituted on the quinoline nitrogen with another triazole-containing group, effectively creating a hybrid molecule. researchgate.net This approach allows for the combination of the chemical features of the quinoline-dione with those of other biologically active scaffolds like the 1,2,4-triazole, which is known for its presence in various antimicrobial agents. bg.ac.rsresearchgate.net

Chemical Reactivity and Transformation Pathways of 8 Fluoroquinoline 2,4 1h,3h Dione and Its Analogues

Oxidation and Reduction Pathways of the Dione (B5365651) System

The dione functionality within the 8-Fluoroquinoline-2,4(1H,3H)-dione scaffold is susceptible to both oxidation and reduction, leading to modified quinoline (B57606) structures. evitachem.com

Oxidation: The dione system can undergo further oxidation. This process can result in the formation of quinoline-2,4,8-trione, introducing an additional keto group into the aromatic ring. evitachem.com The introduction of the keto groups during synthesis is often achieved using oxidizing agents like potassium permanganate (B83412) or chromium trioxide in an acidic medium. evitachem.com

Reduction: Conversely, the dione system can be reduced. evitachem.com While specific products of reduction for this compound are not detailed in the provided results, reduction reactions on similar heterocyclic systems typically target the keto groups, potentially leading to hydroxylated or deoxygenated derivatives.

| Transformation | Reactant | Potential Product | Reagents/Conditions | Citation |

| Oxidation | This compound | Quinoline-2,4,8-trione | Not specified for this specific reaction, but synthetic oxidation uses agents like KMnO₄ or CrO₃. | evitachem.com |

| Reduction | This compound | Reduced quinoline derivatives | Not specified. | evitachem.com |

Nucleophilic Substitution Reactions at the Fluoro-Position

The fluorine atom at the C-8 position of the quinoline ring is a key site for nucleophilic substitution reactions. evitachem.com The electron-withdrawing nature of the dione system can activate the aromatic ring, facilitating the displacement of the fluoride (B91410) ion by various nucleophiles. This pathway is crucial for introducing diverse functional groups at this position, thereby modifying the molecule's properties.

In analogous 7-substituted fluoroquinolone derivatives, nucleophilic substitution at the C-7 position is a common strategy for functionalization. vulcanchem.com These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution process. vulcanchem.com

| Reaction Type | Position | Leaving Group | Potential Nucleophiles | Significance | Citation |

| Nucleophilic Aromatic Substitution | C-8 | Fluoride (F⁻) | Amines, alkoxides, thiolates, etc. | Introduction of diverse functional groups to modulate biological and chemical properties. | evitachem.com |

Derivatization and Functionalization of Peripheral Groups

The quinoline-2,4(1H,3H)-dione scaffold offers multiple sites for derivatization, allowing for extensive structure-activity relationship (SAR) studies. Research on analogous structures, such as quinazoline-2,4(1H,3H)-diones and 8-thioquinolines, provides significant insight into potential functionalization pathways.

Functionalization efforts on related scaffolds have explored modifications at various positions. For 8-thioquinoline (8TQ) derivatives, which are being investigated as inhibitors of the proteasome subunit Rpn11, derivatization has been explored at the 2-, 3-, and 4-positions of the quinoline ring. nih.gov While modifications at the 2-position showed negative SAR, derivatization at the 3- and 4-positions was generally well-tolerated. nih.gov For instance, a carboxyl group at the 3-position can be coupled with a series of amines using coupling reagents like carbonyldiimidazole (CDI) or HATU. nih.gov

In the case of quinazoline-2,4(1H,3H)-dione, a closely related analogue, N-alkylation at the N-1 and N-3 positions is a common derivatization strategy. researchgate.net This can be achieved using reagents like ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate. researchgate.net Furthermore, studies on quinazoline-2,4-dione derivatives as potential antibacterial agents have involved the introduction of triazole moieties at the 1- and 3-positions. nih.gov

Functionalization at the C-7 position of the quinazoline-2,4-dione core has also been extensively studied to enhance cellular accumulation and evade efflux pump resistance in bacteria. uiowa.edu For example, C7-linked dimers have been synthesized to overcome efflux-based resistance in Gram-positive bacteria. uiowa.edu Similarly, substitutions at the C-7 position with groups like chlorophenethylureido have been shown to significantly enhance the antitumor activity of quinazoline-2,4-diones. vulcanchem.com A series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones has been synthesized with various C-7 ring structures, including 3-aminopyrrolidinyl and 3-aminomethylpyrrolidinyl groups, to improve activity against gyrase resistance mutants. nih.gov

| Analogue System | Position(s) of Derivatization | Reaction Type/Reagents | Example of Introduced Group/Modification | Purpose/Finding | Citation |

| 8-Thioquinoline (8TQ) | 3- and 4-positions | Amine coupling (CDI, HATU) | Amides | Well-tolerated modifications for SAR studies. | nih.gov |

| Quinazoline-2,4(1H,3H)-dione | N-1 and N-3 positions | N-alkylation (ethyl chloroacetate, K₂CO₃) | Acetohydrazide side chains | Synthesis of new PNA monomers. | researchgate.net |

| Quinazoline-2,4(1H,3H)-dione | 1- and 3-positions | Not specified | Triazole moieties | Development of antibacterial agents. | nih.gov |

| Quinazoline-2,4-dione | C-7 position | Dimerization | C7-linked dimers | Overcoming efflux-based antibiotic resistance. | uiowa.edu |

| Quinazoline-2,4-dione | C-7 position | Not specified | Chlorophenethylureido groups | Enhanced antitumor activity. | vulcanchem.com |

| 1-Cyclopropyl-8-methoxy-quinazoline-2,4-dione | C-7 position | Nucleophilic substitution | 3-Aminopyrrolidinyl, 3-aminomethylpyrrolidinyl | Improved activity against gyrase resistance mutants. | nih.gov |

Computational and Theoretical Investigations of 8 Fluoroquinoline 2,4 1h,3h Dione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecular systems. For quinoline (B57606) and quinazoline (B50416) derivatives, these calculations help in understanding the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and stability.

While specific studies on 8-Fluoroquinoline-2,4(1H,3H)-dione are not extensively documented in the available literature, insights can be drawn from computational analyses of structurally related quinazolin-2,4(1H,3H)-dione derivatives. For these systems, DFT calculations are employed to determine optimized geometries and electronic properties. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to derive important quantum chemical parameters.

Table 1: Representative Quantum Chemical Parameters for Quinoline/Quinazoline-dione Systems (Illustrative)

| Parameter | Description | Typical Value Range |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment (D) | Measure of the overall polarity of the molecule. | 2.0 to 5.0 |

Note: The values in this table are illustrative and based on typical ranges found for related quinazolinone structures in computational studies. Specific values for this compound would require dedicated quantum chemical calculations.

These parameters are instrumental in predicting the regions of a molecule that are susceptible to electrophilic or nucleophilic attack, thereby providing a theoretical basis for its reactivity and potential interactions with biological targets.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, offer a dynamic perspective on the behavior of molecules over time. These methods are crucial for understanding the conformational flexibility of a ligand and the stability of a ligand-protein complex.

For fluoroquinolone and quinazolinone derivatives, MD simulations are used to study the stability of their binding poses within the active sites of target proteins. These simulations can reveal key information about the conformational changes in both the ligand and the protein upon binding, as well as the role of solvent molecules in the binding process. The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For compounds structurally similar to this compound, such as other quinazolin-2,4-dione derivatives, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes. These studies typically involve docking the ligands into the crystal structure of the target protein to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Table 2: Illustrative Molecular Docking Results for a Quinazolin-2,4-dione Derivative with a Bacterial Target

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Dihydrofolate Reductase | -8.5 | SER 7, ILE 94 | Hydrogen Bond |

| PHE 31, ILE 50 | Hydrophobic | ||

| DNA Gyrase | -9.2 | ASP 73, GLY 77 | Hydrogen Bond |

| ARG 76, ALA 92 | Hydrophobic |

Note: This table presents hypothetical data based on typical findings for related compounds to illustrate the nature of molecular docking results. The specific binding affinity and interacting residues for this compound would depend on the specific biological target.

The binding affinity, often expressed as a docking score or binding energy, provides an estimation of the strength of the interaction between the ligand and the protein. These predictions are invaluable for prioritizing compounds for further experimental testing.

Computational Prediction of Pharmacokinetic-Relevant Properties for Design Optimization

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico tools for ADMET prediction have become increasingly important for the early identification of potential liabilities in drug candidates, thereby reducing the likelihood of late-stage failures.

For novel compounds like this compound, various computational models can be used to predict their pharmacokinetic profiles. These predictions are often based on quantitative structure-activity relationship (QSAR) models and are guided by established principles such as Lipinski's rule of five, which helps in evaluating the drug-likeness of a compound.

Table 3: Predicted ADMET Properties for a Representative Fluoroquinolone-like Compound

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| LogP | < 5 | Adherence to Lipinski's Rule |

| H-bond Donors | < 5 | Adherence to Lipinski's Rule |

| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule |

| Human Intestinal Absorption | High | Potential for good oral bioavailability |

| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity |

Note: The data in this table is representative of typical in silico ADMET predictions for drug-like molecules and is for illustrative purposes only. The actual properties of this compound would need to be determined through specific computational and experimental evaluations.

These computational predictions of ADMET properties are crucial for the optimization of lead compounds, enabling medicinal chemists to modify the chemical structure to improve its pharmacokinetic profile while maintaining its desired biological activity.

Advanced Spectroscopic and Analytical Characterization of 8 Fluoroquinoline 2,4 1h,3h Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 8-Fluoroquinoline-2,4(1H,3H)-dione. While specific NMR data for this exact compound are not widely published, the expected spectral characteristics can be inferred from detailed studies of closely related quinoline-2,4-dione and quinazoline-2,4-dione derivatives. asm.orgmdpi.com

¹H NMR spectroscopy would provide information on the number and environment of protons in the molecule. The aromatic protons on the benzene (B151609) ring portion of the quinoline (B57606) system would appear as a complex multiplet pattern due to spin-spin coupling. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration. The methylene (B1212753) protons (-CH2-) in the di-keto portion of the heterocyclic ring would also exhibit characteristic signals.

For instance, in a related compound, 7-fluoro-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione, the aromatic protons appear in the range of δ 6.92-8.24 ppm. bohrium.com Similarly, for 8-methoxy-quinazoline-2,4-diones, proton signals are well-documented, providing a basis for comparison. asm.org

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms. The carbonyl carbons (C=O) at positions 2 and 4 would resonate at significantly downfield shifts, typically in the range of 160-195 ppm. The carbon atom attached to the fluorine (C-F) would show a characteristic large coupling constant (¹JCF).

Conformational studies can be carried out using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which helps in determining the spatial proximity of protons and thus the three-dimensional structure of the molecule in solution. Furthermore, NMR titration experiments, where a potential binding partner is incrementally added, can be used to study intermolecular interactions by observing changes in chemical shifts and line broadening of the NMR signals. These studies are crucial for understanding how this compound might interact with biological targets.

Table 1: Representative ¹H NMR Data for a Related Fluoro-Substituted Quinoline-2,4-dione Derivative

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 7-fluoro-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione bohrium.com | Aromatic-H | 8.24–8.08 | m |

| Aromatic-H | 7.70 | d | |

| Aromatic-H | 7.32 | d | |

| Aromatic-H | 6.92 | d | |

| CH₂ | 4.20 | s | |

| N-CH₃ | 3.52 | s | |

| C-CH₃ | 1.41 | s | |

| Ar-CH₃ | 2.44 | s |

This table is for illustrative purposes and shows data for a related compound to indicate expected chemical shift regions.

Mass Spectrometry for Reaction Monitoring and Identification of Metabolites/Adducts

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition, C9H6FNO2, by providing a highly accurate mass measurement. epa.gov

When coupled with liquid chromatography (LC-MS), this technique is invaluable for monitoring the progress of chemical reactions in real-time, ensuring the complete conversion of reactants to the desired product. It can also be used to identify any by-products or impurities.

In the context of drug metabolism studies, LC-MS/MS is the method of choice for identifying and quantifying metabolites and adducts in complex biological matrices. nih.gov The parent compound, this compound, would be subjected to fragmentation in the mass spectrometer to generate a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule. Potential metabolic transformations, such as hydroxylation, glucuronidation, or sulfation, would result in specific mass shifts in the metabolites, which can be detected and characterized by comparing their fragmentation patterns to that of the parent compound.

For example, the fragmentation of quinoline derivatives often involves the cleavage of the quinoline ring system, and the observed fragment ions can help to pinpoint the location of substituents. nih.gov The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Notes |

| [M+H]⁺ | 180.0455 | Protonated molecular ion |

| [M+Na]⁺ | 202.0274 | Sodium adduct |

| [M-H]⁻ | 178.0308 | Deprotonated molecular ion |

This table presents predicted m/z values for common adducts of the target compound based on its molecular formula.

Spectroscopic Probing of Ligand-Target Interactions (e.g., fluorescence, supramolecular assembly)

The intrinsic fluorescence properties of many quinoline and fluoroquinolone derivatives make fluorescence spectroscopy a valuable tool for studying their interactions with biological targets, such as proteins and nucleic acids. Current time information in Bangalore, IN.bldpharm.com Fluoroquinolones are known to exhibit pH-dependent fluorescence, and their emission spectra can be sensitive to the polarity of their microenvironment. Current time information in Bangalore, IN.bldpharm.com This sensitivity can be exploited to probe the binding of this compound to a target molecule. Upon binding, changes in the fluorescence intensity, emission wavelength (spectral shift), and fluorescence polarization or anisotropy can provide information about the binding affinity, stoichiometry, and conformational changes in the ligand or the target.

The study of supramolecular assembly, where molecules self-associate through non-covalent interactions, is another area where spectroscopic techniques are crucial. Quinoline derivatives have been shown to participate in π-π stacking and hydrogen bonding interactions, leading to the formation of ordered supramolecular structures. sigmaaldrich.comresearchgate.net Techniques such as UV-Vis and fluorescence spectroscopy can be used to monitor these assembly processes. For instance, the formation of aggregates can lead to changes in the absorption spectrum (hypochromism or hyperchromism) and the appearance of new emission bands in the fluorescence spectrum, often red-shifted, which is indicative of excimer or exciplex formation. epa.gov These studies are important for understanding the behavior of the compound in solution and its potential for forming higher-order structures that may be relevant to its mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Fluoroquinoline 2,4 1h,3h Dione Analogues

Influence of Fluorine Substitution Position on Biological Activity and Target Affinity

Specifically, for the quinoline-2,4-dione scaffold and its close analogue, quinazoline-2,4-dione, the substitution at the C8 position is critical. An 8-methoxy group in fluoroquinolones has been shown to lower the minimum inhibitory concentration (MIC) ratio between gyrase mutant strains and wild-type strains. asm.org This suggests that substitution at the C8 position can help overcome certain types of resistance. In a series of 4-(aminomethyl)quinolin-2(1H)-ones, a compound featuring a fluorine atom at the C8 position (along with a methyl group at C7) demonstrated potent activity, with an MIC of 0.06 µg/mL against wild-type E. coli. sgul.ac.uk

While direct comparative studies on the positional isomers of fluoro-substituted quinoline-2,4(1H,3H)-diones are limited in the reviewed literature, the broader field of quinoline (B57606) chemistry provides valuable insights. For instance, the synthesis of 6-fluoro and 7-fluoro quinoline derivatives has been a focus for developing new amylolytic agents. scirp.org The presence of a trifluoromethyl group, another fluorine-containing substituent, at the C7 position of the quinazoline-2,4(1H,3H)-dione scaffold has been noted to significantly enhance lipophilicity and metabolic stability, which are crucial for optimizing pharmacokinetic properties. This underscores the principle that the placement of fluorine-containing groups on the benzenoid ring of the quinoline system is a key determinant of the compound's biological profile.

Rationalization of Substituent Effects at Key Positions (e.g., N1, N3, C6, C7, C8) on Potency and Selectivity

The biological activity of 8-fluoroquinoline-2,4(1H,3H)-dione analogues is finely tuned by the nature and position of various substituents on the heterocyclic and carbocyclic rings. Structure-activity relationship (SAR) studies on the closely related quinazoline-2,4(1H,3H)-dione scaffold provide a framework for understanding these effects.

N1-Position: The N1 substituent is crucial for activity against bacterial topoisomerases. A cyclopropyl (B3062369) group at the N1 position is a common feature in many potent fluoroquinolone antibiotics and their dione (B5365651) analogues, contributing to effective binding with the enzyme-DNA complex. asm.org

N3-Position: This position offers a key vector for modifying activity and overcoming resistance. The addition of a 3-amino group to 8-methoxy-quinazoline-2,4-diones significantly increased their activity against mutant bacterial strains, in some cases making them more susceptible than wild-type cells. asm.org Further exploration of the N3 position by introducing extended primary amine groups was proposed as a strategy to create new interactions with the target enzymes, DNA gyrase and topoisomerase IV. nih.gov However, adding a flexible linker between the N3 amine and the quinazoline-2,4-dione core can also lead to an entropic penalty, potentially decreasing inhibitory activity. nih.gov

C6-Position: In studies on quinazoline-2,4(1H,3H)-diones as anticancer agents, methoxyl and 4-methylpiperazin-1-yl substitutions at the C6 position were found to yield better activity compared to other groups. researchgate.net Bromination at the C6 position was shown to enhance antimicrobial activity but at the cost of reduced solubility.

C7-Position: The substituent at the C7 position plays a significant role in modulating both potency and the spectrum of activity. In fluoroquinolones, the C7 ring structure is known to influence the mutant prevention concentration (MPC). asm.org For 8-methoxy-quinazoline-2,4-diones, the C7 ring structure was identified as a critical feature for antimutant activity, with the following trend observed: 3-aminomethyl pyrrolidinyl < 3-aminopyrrolidinyl < diazobicyclo < 2-ethyl piperazinyl. asm.org In anticancer studies, a chlorophenethylureido group at the C7 position of a quinazoline-2,4(1H,3H)-dione was found to be optimal for activity. researchgate.net

C8-Position: The substituent at the C8 position directly influences interactions within the quinolone binding pocket of the target enzyme. An 8-methoxy group has been shown to be beneficial for activity against resistant mutants. asm.org In a series of quinolin-2(1H)-one inhibitors, moving from an 8-H to an 8-CN substituent improved potency against a wild-type E. coli strain. sgul.ac.uk The introduction of a fluorine atom at this position, as seen in this compound, is expected to enhance binding and biological efficacy. evitachem.com

The following table summarizes the observed effects of substituents at various positions on the activity of quinoline/quinazoline-dione scaffolds.

| Position | Substituent | Scaffold | Observed Effect | Reference(s) |

| N1 | Cyclopropyl | Quinazoline-2,4-dione | Important for antibacterial activity | asm.org |

| N3 | Amino | Quinazoline-2,4-dione | Increased antimutant activity | asm.org |

| N3 | Alkylamine | Quinazoline-2,4-dione | Flexible linker can decrease activity | nih.gov |

| C6 | Methoxy (B1213986), 4-methylpiperazin-1-yl | Quinazoline-2,4-dione | Enhanced anticancer activity | researchgate.net |

| C7 | Various heterocyclic rings | Quinazoline-2,4-dione | Modulates antimutant activity | asm.org |

| C7 | Chlorophenethylurea | Quinazoline-2,4-dione | Optimal for anticancer activity | researchgate.net |

| C8 | Methoxy | Quinazoline-2,4-dione | Improved activity against gyrase mutants | asm.org |

| C8 | Fluoro | Quinolin-2(1H)-one | Potent antibacterial activity | sgul.ac.uk |

Rational Design Principles for Enhanced Therapeutic Efficacy

The development of more effective this compound analogues is guided by several rational design principles aimed at enhancing potency, overcoming resistance, and improving pharmacological profiles.

One key principle is the hybridization of pharmacophores . This involves combining the quinoline-2,4-dione scaffold with other molecular fragments known to possess beneficial properties. For example, a series of hybrid norfloxacin–thiazolidinedione molecules were designed with the intention of creating a new binding mode to DNA gyrase, which could lead to more potent antibacterial effects and activity against quinolone-resistant strains. mdpi.com

Another strategy is the design of dual-targeting agents . Compounds that can effectively inhibit both DNA gyrase and topoisomerase IV with similar efficacy are predicted to have a lower propensity for resistance development. researchgate.net 8-Methoxy-quinazoline-2,4-diones have been shown to inhibit both Staphylococcus aureus gyrase and topoisomerase IV, suggesting they may act as dual-targeting agents. researchgate.net

Structure-based design also plays a crucial role. By analyzing the co-crystal structures of similar inhibitors bound to their target enzymes, researchers can identify potential regions for creating new, favorable binding interactions. For instance, modeling suggested that extending substituents from the N-3 position of the quinazoline-2,4-dione core could form direct interactions with the helix-4 region of the ParC subunit of topoisomerase IV, promoting further exploration of derivatives with modified N-3 side chains. nih.gov

Finally, dimerization represents another innovative approach. To address both target-mediated and efflux-based resistance, quinazoline-2,4-dione dimers have been proposed. uiowa.edu This strategy builds on previous work showing that C7-linked fluoroquinolone dimers could overcome efflux-based resistance in Gram-positive bacteria. uiowa.edu

Modulating Bioavailability and Cellular Uptake through Structural Modifications (e.g., efflux evasion)

A significant hurdle for the therapeutic success of quinoline-2,4-dione analogues is their susceptibility to bacterial efflux pumps, which actively expel the drugs from the cell, preventing them from reaching their intracellular targets. uiowa.edunih.gov Consequently, a critical aspect of their design involves structural modifications to improve cellular accumulation and evade efflux.

One of the primary challenges identified for quinazoline-2,4-diones is a general problem with cellular accumulation, for both antimicrobial and anticancer applications. uiowa.edu Research has focused on strategies to increase cellular penetration and avoid efflux. The hydrophilicity and lipophilicity of the molecule, which can be tuned by substituents, are key factors. For example, an ethoxypropyl group at the N3 position was found to enhance hydrophilicity, improving aqueous solubility, while maintaining sufficient lipophilicity for membrane penetration. vulcanchem.com

A successful strategy for efflux evasion involves designing molecules that are poor substrates for efflux pumps. In a series of quinolin-2(1H)-ones, the introduction of a [3.1.0]bicyclic amine at the C7 position resulted in a compound with reduced susceptibility to efflux. sgul.ac.uk This was demonstrated by a smaller (4-fold) shift in MIC values between a wild-type E. coli strain and a mutant strain lacking the AcrB efflux pump, compared to a 16-fold shift for a more susceptible analogue. sgul.ac.uk

The following table presents data for quinolin-2(1H)-one analogues, illustrating how structural changes can affect susceptibility to the AcrB efflux pump in E. coli. A smaller MIC ratio (WT/ΔacrB) indicates reduced efflux.

| Compound | C7-Substituent | E. coli WT MIC (µg/mL) | E. coli ΔacrB MIC (µg/mL) | MIC Ratio (WT/ΔacrB) | Reference |

| 10 | 4-(aminomethyl)piperidine | 2 | 0.125 | 16 | sgul.ac.uk |

| 21 | [3.1.0]bicyclic amine | 0.5 | 0.125 | 4 | sgul.ac.uk |

This data clearly indicates that the rigid, bicyclic amine at the C7 position is less recognized by the AcrB efflux pump than the more flexible piperidine-based substituent, leading to better cellular retention and potency against the wild-type strain. Such principles are directly applicable to the rational design of this compound analogues with improved bioavailability and efficacy against resistant bacteria.

Emerging Research Directions and Future Perspectives for 8 Fluoroquinoline 2,4 1h,3h Dione Derivatives

Development of Next-Generation Therapeutic Agents for Drug-Resistant Pathogens

The rise of bacterial resistance to fluoroquinolones, a class of antibiotics that target DNA gyrase and topoisomerase IV, presents a severe global health threat. researchgate.net Derivatives of quinazoline-2,4(1H,3H)-dione are being actively investigated as a strategy to circumvent these resistance mechanisms. nih.gov These compounds function as fluoroquinolone-like inhibitors of the same bacterial enzymes but show promise in retaining activity against pathogens that have developed resistance to conventional quinolones. nih.govnih.gov

Research has demonstrated that the quinazoline-2,4-dione core can effectively inhibit bacterial type-II topoisomerases. nih.gov The key advantage lies in the potential for modifications to the scaffold to overcome common resistance mutations in bacteria. For instance, studies on the closely related 8-methoxy-quinazoline-2,4-diones have shown that specific substitutions can lower the ratio of the minimum inhibitory concentration (MIC) for mutant strains versus wild-type strains, a critical factor in preventing the selection and amplification of resistant mutants.

Key structural features that enhance activity against resistant pathogens include:

The C-8 Substituent: The presence of a group at the C-8 position, such as a fluorine or methoxy (B1213986) group, has been implicated in improving activity against gyrase mutants.

The N-3 Position: Introducing an amino group at the N-3 position of the dione (B5365651) core can significantly boost activity, in some cases making resistant bacterial mutants as susceptible as, or even more so than, wild-type cells.

The C-7 Ring Structure: The nature of the substituent at the C-7 position is crucial. Modifications with various cyclic amines, such as aminopyrrolidine, can enhance potency and reduce the likelihood of resistance emerging.

| Structural Moiety | Observed Effect on Antibacterial Activity | Mechanism of Action | Key Findings |

|---|---|---|---|

| Quinazoline-2,4-dione Core | Acts as a structural mimic of fluoroquinolones. | Inhibits bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). nih.gov | Can evade some fluoroquinolone resistance mechanisms. uiowa.edu |

| C-8 Fluoro/Methoxy Group | Often lowers the MIC ratio between mutant and wild-type strains. | Influences interaction with the enzyme-DNA complex. | Considered a key starting point for designing new compounds with good antimutant activity. |

| N-3 Amino Group | Significantly increases antimutant activity. | Enhances binding to mutant gyrase. | Can lead to hypersusceptibility in some resistant strains. |

| C-7 Ring Substituents (e.g., aminopyrrolidine) | Modulates potency and the mutant prevention concentration (MPC). | Influences interactions within the enzyme's binding pocket. | Substituted pyrrolidine (B122466) rings at C-7 are also found in other highly active quinolone derivatives. |

Exploration of New Pharmacological Targets and Disease Areas

Beyond their antibacterial properties, the versatile quinazoline-2,4(1H,3H)-dione scaffold is being explored for a wide array of other therapeutic applications. nih.gov The ability to modify the core structure at multiple points allows for the fine-tuning of its biological activity, opening doors to new pharmacological targets and treatments for various diseases. nih.gov

Anticancer Activity: A significant area of research is the development of these derivatives as anticancer agents. uiowa.edunih.gov Several studies have shown that substituted quinazoline-2,4(1H,3H)-diones can inhibit the growth of multiple human tumor cell lines. researchgate.net One of the most promising new targets in this area is Poly (ADP-ribose) polymerase (PARP). nih.gov PARP inhibitors are a class of targeted cancer therapies that are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations. acs.orgrsc.org Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors, demonstrating strong cytotoxicity against cancer cells both as single agents and in combination with other chemotherapeutics. rsc.orgrsc.org Some derivatives show high selectivity for PARP-1 over PARP-2, which may help reduce certain toxicities. nih.gov

Other documented biological activities for this class of compounds include:

Antiviral

Antifungal nih.gov

Anti-inflammatory jcsp.org.pk

Anticonvulsant jcsp.org.pk

Antihypertensive jcsp.org.pk

Antimalarial jcsp.org.pk

| Pharmacological Target / Disease Area | Reported Activity of Quinazoline-2,4(1H,3H)-dione Derivatives | Example/Mechanism | Reference |

|---|---|---|---|

| Cancer (General) | Inhibition of growth in multiple human tumor cell lines. | Derivatives with specific substitutions showed high activity against liver, breast, and colon cancer cell lines. | researchgate.net |

| Cancer (PARP Inhibition) | Potent inhibition of PARP-1 and PARP-2 enzymes. | Compounds designed to fit into the PARP catalytic domain, showing promise in BRCA-deficient cancers. | nih.govacs.orgrsc.orgrsc.orgacs.org |

| Inflammatory Diseases | Anti-inflammatory properties. | General activity noted for the quinazoline (B50416) scaffold. | jcsp.org.pk |

| Epilepsy | Anticonvulsant activity. | General activity noted for the quinazoline scaffold. | jcsp.org.pk |

| Infectious Diseases | Antimalarial, antiviral, and antifungal activities reported. | Broad-spectrum potential beyond antibacterial action. | nih.govjcsp.org.pk |

Integration with Supramolecular Chemistry for Enhanced Functionality

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting new avenues for enhancing the functionality of 8-fluoroquinoline-2,4(1H,3H)-dione derivatives. The inherent hydrogen-bonding capabilities of the dione structure make it an excellent building block for creating highly organized, self-assembling systems. nih.gov

Recent research has shown that quinazoline-2,4(1H,3H)-dione can serve as an effective hydrogen-bonding unit, capable of self-assembling into linear supramolecular polymers. nih.gov This process often involves the formation of stable, cyclic hexamers (rosettes) held together by hydrogen bonds, which then stack upon one another. nih.gov This ability to form ordered, high-molecular-weight structures from small molecule monomers opens up possibilities for advanced applications, including:

Drug Delivery Systems (DDS): Self-assembled nanostructures, such as nanoparticles or hydrogels, can be used to encapsulate therapeutic agents. researchgate.netdovepress.com The release of a drug from such a system can be controlled and targeted. core.ac.uk For example, a hydrogel formed from a low molecular weight gelator based on a related scaffold can entrap and then release quinoline (B57606) derivatives, with the release kinetics tunable based on the interactions between the gelator and the drug molecule. core.ac.uk

Smart Materials: By incorporating stimuli-responsive elements, these supramolecular assemblies could be designed to release their payload (e.g., an entrapped drug) in response to specific triggers like changes in pH or temperature, which are often characteristic of diseased tissues.

Nanocontainers: The formation of host-guest complexes, where a larger supramolecular structure (the host) encapsulates a smaller molecule (the guest), is another key area. mdpi.com Pillar nih.govarenes, a type of macrocycle, can be functionalized and used to form nanocontainers that interact with polymers to create step-by-step, self-assembling DDS. mdpi.com The quinoline-dione scaffold is structurally similar to molecules that can be encapsulated in such systems.

The integration of this compound derivatives into these supramolecular architectures could combine their inherent biological activity with the advanced functional properties of self-assembled materials, leading to next-generation therapeutics with improved delivery, targeting, and efficacy.

Applications in Chemical Biology Probes and Tools

The unique structural and photophysical properties of the quinazoline-dione scaffold make it an attractive candidate for the development of chemical probes—small molecules used to study and manipulate biological systems. nih.gov These tools are essential for understanding complex biological processes at the molecular level and for validating new drug targets.

Fluorescent Probes: A key application is in the creation of fluorescent probes for cellular imaging. nih.gov The quinazoline ring system can act as a fluorophore (a fluorescent chemical group). By attaching a pharmacophore (a part of the molecule that recognizes and binds to a specific biological target) to this fluorescent core, researchers can design probes that "light up" specific receptors or enzymes within living cells. nih.gov

For example, quinazoline-based fluorescent probes have been successfully designed to target α1-adrenergic receptors (α1-ARs), which are important G protein-coupled receptors (GPCRs). nih.gov These probes allow for the direct visualization and subcellular localization of the receptors in both engineered cells and cancer cell lines, providing a powerful alternative to traditional methods like radioligand binding assays. nih.gov

More recently, the quinazoline-2,4(1H,3H)-dione scaffold has been used to develop a novel PET (Positron Emission Tomography) probe for imaging tumors that overexpress PARP. nih.gov A derivative, [68Ga]Ga-SMIC-2001, showed high affinity for PARP-1 and provided high-contrast tumor imaging in preclinical models, demonstrating the scaffold's utility in developing advanced diagnostic tools. nih.gov

The development of probes based on the this compound scaffold could provide tools with:

High Specificity: Targeting particular enzymes or receptors.

High Sensitivity: Allowing for detection at low concentrations.

Real-Time Visualization: Enabling the study of dynamic processes in living cells.

These chemical biology tools are invaluable for drug discovery, helping to identify where and how potential drugs interact with their targets and to understand the downstream biological consequences.

Q & A

Q. What are the established synthetic routes for 8-Fluoroquinoline-2,4(1H,3H)-dione?

Methodological Answer: The synthesis of fluorinated quinoline-diones typically involves:

- Ring-construction methods : Adapting the Skraup or Friedländer reactions by introducing fluorine at position 7. For example, reacting fluorinated aromatic amines with α,β-unsaturated aldehydes or ketones under acidic conditions .

- Oxidation of precursors : 3-Alkyl/arylquinolin-2-ones can be oxidized using peracetic acid, hydrogen peroxide, or UV irradiation to yield the dione structure. Fluorination is introduced either pre- or post-oxidation .

- Halogenation strategies : Direct fluorination via electrophilic substitution (e.g., using F₂ or Selectfluor®) on pre-formed quinoline-diones, though regioselectivity must be carefully controlled .

Q. Key Considerations :

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR and HRMS : Essential for confirming molecular structure and substituent positions. For example, 1H NMR can resolve tautomeric equilibria (hydroxy vs. zwitterionic forms) by tracking proton shifts in DMSO-d₆ or CDCl₃ .

- X-ray crystallography : Resolves crystal packing, hydrogen-bonding networks, and conformational details (e.g., sofa-shaped piperidine rings in hydrated forms) .

- UV-Vis and fluorescence spectroscopy : Useful for studying electronic properties, especially if the compound is applied in sensing (e.g., metal ion detection via fluorometric shifts) .

Q. Data Example :

- In X-ray studies, π–π interactions (centroid distances ~3.88 Å) and hydrogen bonds (O–H⋯O, N–H⋯O) stabilize crystal structures .

Advanced Research Questions

Q. How does fluorination at position 8 influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-withdrawing effects : Fluorine increases the electrophilicity of adjacent carbons, altering reaction pathways (e.g., nucleophilic substitution vs. oxidation). This can be quantified via Hammett constants or DFT calculations .

- Impact on tautomerism : Fluorine’s electronegativity shifts the equilibrium between hydroxyl (1) and zwitterionic (3) forms (Figure 2 in ). This affects solubility and binding affinity in biological or catalytic applications.

- Spectroscopic signatures : Fluorine substituents cause distinct 19F NMR shifts and perturb UV-Vis absorption bands, which are critical for mechanistic studies .

Q. How can conflicting data regarding tautomeric equilibria and protonation states be resolved?

Methodological Answer:

- pH-dependent studies : Use NMR titrations (1H and 19F) to track protonation/deprotonation events. For example, zwitterionic forms dominate at neutral pH, while acidic conditions favor hydroxyl tautomers .

- Computational modeling : Compare experimental data (e.g., X-ray bond lengths) with DFT-optimized structures to validate tautomeric preferences .

- Crystallographic analysis : Resolve proton positions in hydrated vs. anhydrous forms. Hydration often stabilizes zwitterionic configurations via O–H⋯O interactions .

Q. Case Study :

Q. What strategies optimize the compound’s application in metal ion sensing or biological assays?

Methodological Answer:

- Functional group modification : Introduce chelating groups (e.g., sulfonic acid, amino) at position 5 or 7 to enhance metal-binding affinity. For example, 8-hydroxyquinoline derivatives detect Al³⁺ at ~0.3 ppb via fluorometric shifts .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility and ligand accessibility.

- Competitive binding assays : Use EDTA or other chelators to validate selectivity for target ions (e.g., Al³⁺ over Fe³⁺) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Byproduct control : Monitor fluorination side reactions (e.g., di- or tri-substitution) via LC-MS or TLC. Adjust stoichiometry and reaction time to minimize impurities .

- Catalyst optimization : Use Lewis acids (e.g., AlCl₃) in Fries rearrangements to improve yield of acetylated intermediates .

- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives to enhance scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.